molecular formula C18H23Cl2NO3 B4876655 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride

1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride

Cat. No.: B4876655
M. Wt: 372.3 g/mol
InChI Key: JXBGBDNCXISABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride is a chemical compound that has been studied extensively in scientific research. It is a beta-adrenergic receptor agonist and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride involves binding to beta-adrenergic receptors and activating them. This leads to various downstream effects, including increased heart rate and contractility, bronchodilation, and vasodilation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to increase heart rate and contractility, which can be useful in the treatment of heart failure. It also has bronchodilatory and vasodilatory effects, which can be useful in the treatment of asthma and hypertension, respectively.

Advantages and Limitations for Lab Experiments

One advantage of using 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride in lab experiments is its potency as a beta-adrenergic receptor agonist. This can make it a useful tool for investigating the effects of beta-adrenergic receptor activation. However, one limitation is that it may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride. One direction is to investigate its effects on different tissues and cell types, as well as its potential therapeutic uses in various diseases. Another direction is to develop more selective beta-adrenergic receptor agonists that can target specific subtypes of beta-adrenergic receptors.

Synthesis Methods

The synthesis of 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride involves the reaction of 2-chlorobenzyl chloride with 3-methoxy-4-hydroxybenzaldehyde to form 3-methoxy-4-[(2-chlorobenzyl)oxy]benzaldehyde. This compound is then reacted with 1-amino-2-propanol to form 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol, which is then converted to the hydrochloride salt.

Scientific Research Applications

1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride has been extensively studied in scientific research. It has been found to be a potent beta-adrenergic receptor agonist and has been used in various studies to investigate the effects of beta-adrenergic receptor activation.

Properties

IUPAC Name

1-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3.ClH/c1-13(21)10-20-11-14-7-8-17(18(9-14)22-2)23-12-15-5-3-4-6-16(15)19;/h3-9,13,20-21H,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBGBDNCXISABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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